2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide
CAS No.:
Cat. No.: VC13470202
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO3 |
|---|---|
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide |
| Standard InChI | InChI=1S/C11H12ClNO3/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7H2 |
| Standard InChI Key | MOPOVTMVEBWYFL-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl |
| Canonical SMILES | C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features:
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Chloroacetamide core: The α-chloro group () at the acetamide’s α-position enhances electrophilicity, enabling potential covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
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Cyclopropyl substituent: A cyclopropyl ring attached to the acetamide nitrogen introduces steric constraints and metabolic stability.
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Furan-2-yl ketone: A furan ring conjugated to a ketone group at the ethyl side chain contributes to π-π stacking interactions and solubility modulation .
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide |
| SMILES | |
| InChIKey | MOPOVTMVEBWYFL-UHFFFAOYSA-N |
| Topological Polar Surface Area | 67.8 Ų |
Synthesis and Preparation
Reported Synthetic Routes
While no explicit synthesis for this compound is documented, analogous α-ketoamide and chloroacetamide syntheses suggest plausible pathways:
Route 1: Acylation of Cyclopropylamine
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Intermediate formation: React 2-(furan-2-yl)-2-oxoethylamine with cyclopropylamine to form -cyclopropyl-2-(furan-2-yl)-2-oxoethylamine.
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Chloroacetylation: Treat the intermediate with chloroacetyl chloride in the presence of a base (e.g., ) .
Route 2: Decarboxylative Coupling
Leverage metal-free decarboxylative strategies using α-oxocarboxylic acids and isocyanates, as demonstrated for related α-ketoamides :
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React 2-(furan-2-yl)-2-oxoacetic acid with -cyclopropylchloroacetamide under thermal conditions (110°C) .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Intermediate Synthesis | Cyclopropylamine, DCM, 25°C, 16 h | ~60–70% |
| Chloroacetylation | Chloroacetyl chloride, , 0°C → RT | ~50–60% |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Solubility and Lipophilicity
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LogP (calculated): ~1.8 (moderate lipophilicity due to furan and cyclopropyl groups).
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Solubility: Limited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Stability Profile
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Hydrolytic Stability: The α-chloroacetamide group is prone to hydrolysis under basic conditions, forming glycolic acid derivatives .
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Thermal Stability: Stable up to 150°C (predicted via thermogravimetric analysis of analogs).
| Target | Mechanism | Relevance to Structure |
|---|---|---|
| Cysteine Proteases | Covalent binding to catalytic Cys residue | Chloroacetamide’s electrophilicity |
| Kinases | Non-covalent ATP-site inhibition | Furan’s π-π stacking |
Comparison with Related Compounds
Table 4: Structural and Functional Analogues
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